![molecular formula C42H38Cl2N4O2 B330104 2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B330104.png)
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, introduction of the chlorophenyl groups, and subsequent functionalization to attach the carboxamide group. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Chlorophenyl Groups: This step may involve the use of chlorobenzene derivatives in a Friedel-Crafts acylation reaction.
Functionalization to Attach Carboxamide Group: This can be done through amide coupling reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(2-chlorophenyl)-4-quinolinecarboxamide
- N-{3-[({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}-4-quinolinecarboxamide
Uniqueness
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both chlorophenyl and quinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C42H38Cl2N4O2 |
|---|---|
分子量 |
701.7 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-N-[[5-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-1,3,3-trimethylcyclohexyl]methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C42H38Cl2N4O2/c1-41(2)22-26(46-40(50)32-21-38(30-15-5-9-17-34(30)44)48-36-19-11-7-13-28(32)36)23-42(3,24-41)25-45-39(49)31-20-37(29-14-4-8-16-33(29)43)47-35-18-10-6-12-27(31)35/h4-21,26H,22-25H2,1-3H3,(H,45,49)(H,46,50) |
InChI 键 |
HVHBAXKMCNCSDL-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC=C7Cl)C |
规范 SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC=C7Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


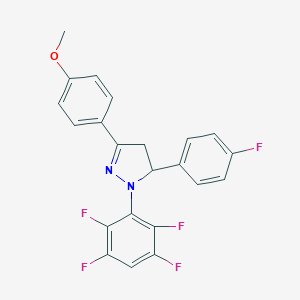
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B330025.png)
![3-(2,6-dichlorophenyl)-N-[4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)butyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330026.png)
![Diethyl 5-{[4-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330029.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B330030.png)
![5-[(3-fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B330032.png)
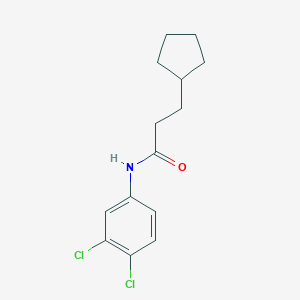

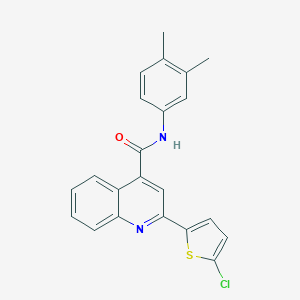
![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330038.png)
![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B330039.png)
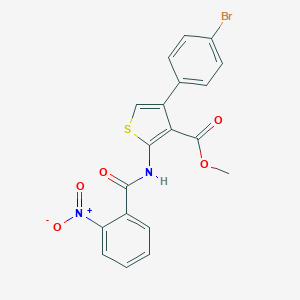
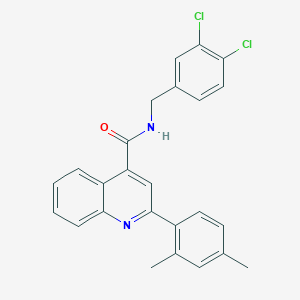
![Isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330046.png)
